Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[(3-chloro-2-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-15-18(21)8-5-9-19(15)28(25,26)22-14-16-10-12-23(13-11-16)20(24)27-17-6-3-2-4-7-17/h2-9,16,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVZKUZAFWNQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction using reagents such as chlorosulfonic acid.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Glycine Transporter Inhibition:
Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate has been identified as a potent inhibitor of glycine transporter 1 (GlyT1). This inhibition is significant in the context of treating schizophrenia and other neuropsychiatric disorders, as it can enhance synaptic glycine levels, thereby modulating glutamate receptor activity.
2. Potential Therapeutic Applications:
The compound's structural characteristics suggest it may interact with various biological targets, making it a candidate for further exploration in drug development. Its analogs have shown promise in treating conditions such as:
- Schizophrenia: By modulating neurotransmitter systems.
- Pain Management: Through its potential effects on pain pathways.
- Anxiety Disorders: By influencing neurotransmitter dynamics .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, including:
- Formation of the Piperidine Ring: Using appropriate precursors to construct the piperidine framework.
- Sulfonamide Formation: Introducing the sulfonamide group through nucleophilic substitution reactions.
- Final Modifications: Adding functional groups to enhance biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
A variety of studies have explored the pharmacological potential of compounds related to this compound. For instance:
Case Study 1: GlyT1 Inhibition
Research demonstrated that related piperidine derivatives effectively inhibit GlyT1, leading to increased glycine levels in the synaptic cleft. This mechanism has been linked to improved cognitive function in models of schizophrenia.
Case Study 2: Anticancer Activity
Analogous compounds have shown activity against cancer cell lines by inhibiting key metabolic enzymes involved in tumor growth. The sulfonamide moiety is believed to play a crucial role in this activity by modulating enzyme function .
Summary of Applications
| Application Area | Description |
|---|---|
| Neuropsychiatric Disorders | Inhibition of GlyT1 may aid in treating schizophrenia and anxiety disorders. |
| Pain Management | Potential modulation of pain pathways through neurotransmitter interactions. |
| Cancer Treatment | Activity against cancer cell lines by inhibiting metabolic enzymes. |
Mechanism of Action
The mechanism of action of Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-((3-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate
- Phenyl 4-((2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
- Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)pyrrolidine-1-carboxylate
Uniqueness
Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the specific combination of substituents on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of both a chloro and a methyl group on the phenyl ring can enhance its interaction with specific molecular targets, making it a valuable compound for research and development.
Biological Activity
Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound classified as a piperidine derivative. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in the context of neurological disorders such as schizophrenia. The following sections will explore its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : CHClNOS
- Molecular Weight : 422.92 g/mol
- CAS Number : 1235624-XX
The compound features a piperidine ring substituted with a phenyl group and a sulfonamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| Stability | Stable under standard conditions |
This compound primarily acts as an inhibitor of glycine transporter 1 (GlyT1) . This inhibition leads to increased concentrations of glycine in the synaptic cleft, enhancing neurotransmission related to glutamate receptors, which is significant in treating schizophrenia and other related disorders.
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Neuropharmacology : As a treatment for schizophrenia by modulating glycine levels.
- Cancer Therapy : Related compounds have shown activity against tumor cells without affecting non-tumorigenic cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related piperidine derivatives:
- Inhibition Studies : A series of studies demonstrated that analogs of this compound exhibit significant inhibitory effects on various metabolic enzymes, indicating their potential as therapeutic agents.
- Cellular Assays : In vitro assays have shown that compounds with similar structures can inhibit cancer cell motility and growth, suggesting that this compound may also possess anticancer properties .
- Selectivity and Affinity : Studies on piperidine derivatives reveal that they can selectively bind to specific receptors, including opioid mu-receptors, which may contribute to their analgesic properties .
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
- Introduction of the Sulfonamide Group : This step is crucial for imparting biological activity.
- Final Carboxylation : Completing the structure with a carboxylate group.
Characterization Techniques
Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Q & A
Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sequential steps:
- Sulfonamide coupling : Reacting a piperidine derivative with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamido intermediate .
- Carboxylation : Introducing the phenyl carboxylate group via acylation using phenyl chloroformate in the presence of a base like pyridine .
- Purification : Techniques such as column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improve purity .
Optimization : Solvent selection (e.g., THF for better solubility) and catalyst screening (e.g., DMAP for acylation efficiency) can enhance yields. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Basic: Which analytical techniques are most effective for characterizing purity and structure?
- HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35, pH 4.6) for purity analysis .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry of the piperidine ring and sulfonamido linkage .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₁H₂₄ClN₂O₄S, expected [M+H]⁺: 453.12) .
Advanced: How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?
- Parameter Screening : Use factorial designs to test variables like temperature (20–80°C), residence time (5–30 min), and reagent stoichiometry .
- Response Surface Modeling : Predict optimal conditions for sulfonamide coupling (e.g., 50°C, 10 min residence time) to maximize yield while minimizing side products .
- Validation : Compare batch vs. flow synthesis yields; flow systems often improve reproducibility and scalability .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR : HSQC and HMBC experiments clarify ambiguous NOEs or coupling constants, particularly for distinguishing regioisomers of the piperidine ring .
- X-ray Crystallography : Resolve disputes in stereochemistry by obtaining single-crystal structures of intermediates .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Basic: What are critical safety considerations when handling this compound?
- Skin/Eye Protection : Use nitrile gloves and goggles; immediate rinsing with water is required upon contact .
- Ventilation : Conduct reactions in a fume hood due to potential release of sulfonyl chloride vapors during synthesis .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Advanced: How does fluorination at specific positions influence reactivity and bioactivity?
- Electron-Withdrawing Effects : Fluorine at the phenyl ring increases sulfonamide stability against hydrolysis but may reduce nucleophilic substitution rates .
- Biological Impact : Fluorinated analogs show enhanced binding to serine hydrolases (e.g., acetylcholinesterase) due to polar interactions, validated via docking studies .
Advanced: What in silico methods predict binding affinity with target enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonamide oxygen hydrogen-bonding with catalytic triads) .
- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate conformational flexibility of the piperidine ring .
- QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on IC₅₀ values for enzyme inhibition .
Basic: What common side reactions occur during synthesis, and how are they minimized?
- Sulfonamide Over-Substitution : Use stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride) .
- Ester Hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions during carboxylation .
- Byproduct Formation : Monitor reactions via TLC and employ scavengers (e.g., polymer-bound sulfonic acid for excess reagents) .
Advanced: How do piperidine ring modifications affect pharmacokinetic properties?
- Lipophilicity : Methylation at the 4-position increases logP, enhancing blood-brain barrier penetration (measured via PAMPA assays) .
- Metabolic Stability : N-alkylation reduces CYP450-mediated oxidation, confirmed by liver microsome studies .
Advanced: What approaches validate the compound’s mechanism in enzyme inhibition?
- Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., acetylthiocholine for cholinesterases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .
- Crystallography : Co-crystal structures with the target enzyme (e.g., PDB deposition) provide atomic-level interaction maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
